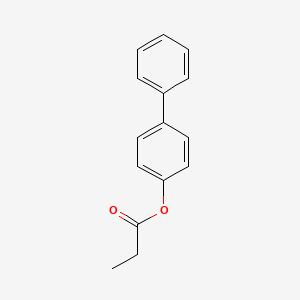

(4-Phenylphenyl) propanoate

Description

(4-Phenylphenyl) propanoate (CAS: 6628-99-5) is an ester derivative with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol. Its structure consists of a propanoate group esterified to a biphenyl moiety, specifically a 4-phenylphenyl group. Key physicochemical properties include:

- XLogP3: 3.6 (indicating moderate lipophilicity)

- Topological Polar Surface Area: 35.5 Ų

- Rotatable Bonds: 6 (suggesting conformational flexibility) .

The compound’s SMILES notation is CCC(=O)OC₁=CC=C(C=C₁)OCC₂=CC=CC=C₂, and its InChIKey is LWRGTCDBZBVPFB-UHFFFAOYSA-N .

Propriétés

IUPAC Name |

(4-phenylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKKNMHEJIWKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291273 | |

| Record name | (4-phenylphenyl) propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74515-02-9 | |

| Record name | 74515-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-phenylphenyl) propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Phenylphenyl) propanoate can be synthesized through the esterification of (4-phenylphenyl) methanol with propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Phenylphenyl) propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield (4-phenylphenyl) methanol and propanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

Hydrolysis: (4-Phenylphenyl) methanol and propanoic acid.

Reduction: (4-Phenylphenyl) methanol.

Substitution: Nitro-(4-phenylphenyl) propanoate, Bromo-(4-phenylphenyl) propanoate.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry

- Intermediate in Organic Synthesis: (4-Phenylphenyl) propanoate serves as an essential intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications that can lead to novel compounds.

-

Biology

- Cellular Interactions: Research indicates that this compound interacts with enzymes involved in metabolic pathways, influencing cellular processes such as energy production and gene expression. Studies have shown that it can modulate cell signaling pathways, which is crucial for understanding its biological effects.

-

Medicine

- Therapeutic Potential: Investigations into the anti-inflammatory and analgesic properties of this compound are ongoing. Preliminary studies suggest it may offer therapeutic benefits by modulating pain pathways and reducing inflammation.

-

Industry

- Fragrance and Flavoring Agent: Due to its pleasant aromatic properties, this compound is utilized in the production of fragrances and flavoring agents in cosmetic formulations. Its stability and compatibility with various cosmetic ingredients make it a valuable additive.

A study conducted on the effects of this compound on cellular metabolism revealed significant alterations in gene expression related to energy metabolism. The compound was shown to enhance the activity of propionyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism, suggesting its potential role in metabolic disorders.

Case Study 2: Cosmetic Formulation Development

In a research project focused on developing stable cosmetic formulations, this compound was incorporated as a film former and rheology modifier. The results demonstrated improved sensory properties and stability of the formulations, highlighting its utility in the cosmetic industry.

Mécanisme D'action

The mechanism of action of (4-Phenylphenyl) propanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes involved in ester hydrolysis, leading to the release of (4-phenylphenyl) methanol and propanoic acid.

Pathways Involved: The compound can influence metabolic pathways related to ester metabolism and aromatic compound synthesis.

Comparaison Avec Des Composés Similaires

Key Insights :

- The biphenyl group in this compound enhances hydrophobicity and steric bulk compared to aliphatic esters like ethyl or hexyl propanoate. This structural feature facilitates π-π stacking, which is critical in host-guest interactions (e.g., with phosphine ligands in supercritical CO₂) .

- Caesium propanoate monohydrate exhibits a hydrated ionic structure, contrasting sharply with the covalent ester structure of this compound .

Physicochemical and Functional Properties

Lipophilicity and Solubility

- This compound’s XLogP3 = 3.6 reflects higher lipophilicity than ethyl propanoate (1.2) or hexyl propanoate (2.8), making it less soluble in polar solvents. This property is advantageous in non-aqueous applications, such as supercritical CO₂ systems .

Volatility and Aroma Contribution

- Hexyl propanoate is notable for its high Odor Activity Values (OAVs) in fruit aromas (e.g., ‘Orin’ apples), whereas this compound’s bulky structure likely reduces volatility, limiting its role in fragrance chemistry .

Thermal and Oxidative Stability

- Ethyl propanoate and similar esters exhibit temperature-dependent oxidation behavior. For example, ethyl propanoate decomposes at lower temperatures than methyl butanoate due to ester position effects . This compound’s aromatic structure may confer greater thermal stability, though experimental data are lacking.

Host-Guest Chemistry

- Phosphine ligands like diphenyl(4-phenylphenyl)phosphine exhibit association constants (Kf) ~10² in supercritical CO₂. The biphenyl group in this compound could similarly enhance host-guest interactions in non-polar environments .

Limitations and Challenges

- QSAR Model Compatibility: Cyclopentyl propanoate and cyclohexyl propanoate perform poorly in Quantitative Structure-Activity Relationship (QSAR) models for fruity odors, suggesting structural nuances (e.g., cyclic vs. linear groups) significantly impact functionality. Similar limitations may apply to this compound in predictive models .

- Synthesis Complexity: The biphenyl moiety in this compound necessitates multi-step synthesis compared to simpler esters like ethyl propanoate .

Activité Biologique

(4-Phenylphenyl) propanoate, a compound notable for its biphenyl structure, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into its biological activity, exploring mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a propanoate group attached to a biphenyl moiety. The presence of the phenyl rings contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The biphenyl structure allows for hydrophobic interactions with protein pockets, while the propanoate group may participate in hydrogen bonding with active sites.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways related to inflammation and pain management.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : It has been investigated for its potential use in pain relief through modulation of pain pathways.

Case Studies

Several studies have highlighted the biological effects of this compound:

- In Vitro Studies : Research involving human HepG2 cells demonstrated that this compound exhibits cytotoxic effects at certain concentrations, indicating its potential as an anticancer agent. The study measured cell viability using an LDH assay, revealing an EC50 value that suggests moderate potency against cancer cells .

- Antimicrobial Activity : In a comparative study of similar compounds, this compound displayed activity against various bacterial strains, suggesting a role in antimicrobial therapy. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the biphenyl structure significantly affect the compound's biological activity. For instance, altering substituents on the phenyl rings led to variations in enzyme inhibition efficacy .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound | Biological Activity | EC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-inflammatory | 25 | Enzyme inhibition |

| Methyl 3-amino-3-(4-phenylphenyl)propanoate | Cytotoxicity | 15 | Receptor modulation |

| Methyl 3-oxo-3-(3-phenylphenyl)propanoate | Antimicrobial | >50 | Membrane disruption |

Q & A

Q. What are the optimal synthetic routes for (4-Phenylphenyl) propanoate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or acylation, where 4-phenylphenol reacts with propanoic acid derivatives (e.g., propionyl chloride) in the presence of Lewis acid catalysts like AlCl₃. Yield optimization requires:

- Catalyst Screening : Compare AlCl₃ with alternatives (e.g., FeCl₃, ZnCl₂) to minimize side reactions .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Temperature Control : Maintain 0–5°C to suppress polymerization.

Q. How does this compound participate in central metabolic pathways?

Methodological Answer: The compound intersects with propanoate metabolism (KEGG map00640), contributing to acetyl-CoA and succinyl-CoA production. Key steps include:

Enzymatic Conversion : Via propionyl-CoA synthetase and methylcitrate synthase .

Metabolite Detection : Use HPLC or LC-MS to quantify intermediates (e.g., 2-methylcitrate) in bacterial or mammalian models .

Pathway Crosstalk : Link to citrate cycle dysregulation in hypercholesterolemia (elevated acetate/acetone) .

Q. What analytical techniques are most suitable for quantifying this compound in biological samples?

Methodological Answer:

- HPLC : Baseline separation using C18 columns with UV detection (λ = 210–240 nm). Limits of detection (LOD) ≈ 0.1 µg/mL .

- LC-MS/MS : Superior sensitivity (LOD ≈ 0.01 µg/mL) with MRM transitions (e.g., m/z 226 → 105) .

- NMR Metabolomics : For structural confirmation and tracking isotopic labeling in pathway studies .

Q. Table 2: Comparison of Analytical Methods

| Method | Sensitivity | Throughput | Cost | Best Use Case |

|---|---|---|---|---|

| HPLC | Moderate | High | Low | Routine quantification |

| LC-MS | High | Moderate | High | Trace-level detection |

| NMR | Low | Low | Very High | Structural analysis |

Advanced Research Questions

Q. How can researchers resolve contradictions in propanoate pathway activity across disease models (e.g., hypercholesterolemia vs. COPD)?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics (e.g., paa operon expression ) with metabolomics (e.g., acetyl-CoA/succinyl-CoA ratios) .

- Model-Specific Adjustments : Account for tissue-specific enzyme isoforms (e.g., mitochondrial vs. peroxisomal propionyl-CoA carboxylase) .

- In Silico Validation : Use tools like Pathview to map multi-omics data onto KEGG pathways and identify nodes with conflicting regulation .

Q. What experimental designs are effective for studying this compound’s role in microbial cross-talk (e.g., P. aeruginosa and C. albicans)?

Methodological Answer:

- Co-Culture Systems : Monitor pathway activation via RNA-seq (e.g., upregulated P. aeruginosa propanoate genes, pau00640) .

- Metabolite Tracing : Use ¹³C-labeled propanoate to track carbon flux into bacterial biofilms .

- Knockout Strains : Compare wild-type and ΔabaI strains to assess quorum sensing’s role in pathway modulation .

Q. How do structural analogs of this compound (e.g., 2-(4-Ethylphenyl) propanoic acid) alter biochemical activity?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with binding affinity to acyl-CoA synthetase .

- Enzyme Kinetics : Measure and for analogs using purified enzymes (e.g., propionyl-CoA carboxylase) .

- Crystallography : Resolve 3D structures of enzyme-analog complexes to identify steric or electronic clashes .

Q. What bioinformatics pipelines are recommended for analyzing transcriptomic data linked to propanoate metabolism?

Methodological Answer:

- Differential Expression : Use DESeq2 or edgeR to identify DEGs in pathways like pau00640 .

- Pathway Enrichment : Apply Enrichr or Reactome to link DEGs to propanoate-related processes (e.g., ketone body formation) .

- Network Analysis : Construct gene co-expression networks (e.g., WGCNA) to pinpoint hub genes (e.g., PCCA, BCKDHA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.